molecular formula C4H2I2S B101709 2,3-Diiodothiophene CAS No. 19259-05-3

2,3-Diiodothiophene

Cat. No. B101709
CAS RN: 19259-05-3
M. Wt: 335.93 g/mol
InChI Key: BUXDZKJHNFMYJT-UHFFFAOYSA-N
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Description

2,3-Diiodothiophene is a chemical compound with the molecular formula C4H2I2S . It has been studied in the context of photodissociation molecular dynamics .


Molecular Structure Analysis

The molecular weight of 2,3-Diiodothiophene is 335.93 . The InChI code is 1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H .


Chemical Reactions Analysis

The dissociation of diiodothiophene dication has been studied in detail . A major dissociation pathway, C4H2I2S2+ → C4H2S+ + I+ + I, was investigated, revealing how this three-body process changes depending on the available internal energy .


Physical And Chemical Properties Analysis

2,3-Diiodothiophene has a molecular weight of 335.93 . It is a liquid at room temperature . The density is predicted to be 2.729±0.06 g/cm3 .

Scientific Research Applications

Diffractive Imaging and Molecular Dynamics

  • X-ray Diffractive Imaging : 2,5-Diiodothiophene has been utilized in experimental studies involving diffractive imaging of aligned molecules. Using chirped near-infrared laser pulses for alignment and X-ray photon energy for probing, researchers have successfully recorded two-dimensional diffraction patterns, aiding in the understanding of molecular structures and dynamics (Kierspel et al., 2019).

Surface Chemistry and Material Science

  • Surface Reactions on Gold : The thermal reactions and desorption behaviors of 2,5-diiodothiophene on gold surfaces have been investigated. These studies contribute to understanding the surface chemistry of diiodo-substituted heterocyclic molecules, relevant for the production of conjugated polymers (Liu et al., 2007).

Vibrational Spectroscopy and Polymer Research

  • Vibrational Spectroscopy : The vibrational spectra of 2,5-diiodothiophene provide insights into its structure, which is significant as it serves as a model for polythiophene. Understanding these properties is essential for applications in spectroscopy and polymer science (Parker et al., 2017).

Photoreactions and Thin Film Applications

  • Photochemical Synthesis of Oligothiophene : The use of 2,5-diiodothiophene in photochemical reactions leads to the production of oligothiophene thin films and nano-patterns. This has implications in nanotechnology and materials science, particularly in the context of surface chemistry of substrates (Kim et al., 2007).

Molecular Dynamics in Gas Phase

  • Dissociation Dynamics of Diiodothiophene Dication : Research on the photodissociation molecular dynamics of 2,5-diiodothiophene molecules in the gas phase enhances the understanding of molecular dissociation processes, which is valuable in physical chemistry and molecular physics (Kukk et al., 2023).

Polymerization and Material Synthesis

  • Polythiophene Synthesis : Studies have explored the synthesis of polythiophene and related materials using derivatives of diiodothiophene. This has applications in conducting polymer research and material science, contributing to the development of new materials (Yin et al., 2013).

properties

IUPAC Name

2,3-diiodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2S/c5-3-1-2-7-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXDZKJHNFMYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348132
Record name 2,3-Diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diiodothiophene

CAS RN

19259-05-3
Record name 2,3-Diiodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
N Sakhaee, S Sakhaee, E Doustkhah - Current …, 2021 - ingentaconnect.com
Background: Synthetic chemists have utilized base catalyzed halogen dance reactions ever since their discovery by Bunnet et al. Many modifications under various conditions have …
Number of citations: 1 www.ingentaconnect.com
S GRONOWITZ, B HOLM - Acta Chem. Scand. B, 1976 - actachemscand.org
The use of N-bromosuccinimide (NBS; Wohl-Ziegler reaction) for benzylic and allylic bromine-tions is well established1 and the mechanism of the reaction is known (for a review cf. Ref. …
Number of citations: 21 actachemscand.org
LW Brown, E Krupski - Journal of Pharmaceutical Sciences, 1963 - Wiley Online Library
Eight iodothiophenes were polarographed in two different solvents, N,N‐dimethylformamide and 2‐ethoxyethanol and the half‐wave potential for each wave was calculated. The …
Number of citations: 9 onlinelibrary.wiley.com
Y Ni, K Nakajima, K Kanno, T Takahashi - Organic Letters, 2009 - ACS Publications
A novel zirconium-mediated synthesis of substituted thiophene-fused acenes is described. A variety of substituents, such as alkyl, aryl, silyl, iodo, and alkynyl groups, could be …
Number of citations: 39 pubs.acs.org
S GRONOWITZ, B HOLM - ACTA CHEMICA SCANDINAVICA …, 1976 - actachemscand.org
The halogen-metal exchange of 2-bromo-4-iodo-, 2-chloro-4-bromo-, 2-chloro-3-iodo-, and 2-chloro-3-bromothiophene and butyllithium has been studied. Exchange occurred in all …
Number of citations: 27 actachemscand.org
K Mitsudo, P Thansandote, T Wilhelm… - Organic …, 2006 - ACS Publications
A variety of di- and trisubstituted thiophenes were synthesized by a one-pot palladium-catalyzed ortho-alkylation sequence terminated by either Heck or C−H coupling. Initial results …
Number of citations: 92 pubs.acs.org
E Kukk, L Pihlava, K Kooser, C Stråhlman… - Physical Chemistry …, 2023 - pubs.rsc.org
Photodissociation molecular dynamics of gas-phase 2,5-diiodothiophene molecules was studied in an electron-energy-resolved electron-multi-ion coincidence experiment performed at …
Number of citations: 7 pubs.rsc.org
M Yang, Z Lei, Z Cai - Polymer, 1999 - Elsevier
Thiophene- and benzene-modified nickel poly-yne polymers 1–5 were characterized by gel permeation chromatography, infrared spectroscopy and X-ray photoelectron spectroscopy. …
Number of citations: 3 www.sciencedirect.com
I Li, L Li - Manfred G. Reinecke and Peter Pedaja, 1986 - Wiley Online Library
Li Br -100" or below is necessary to achieve simi.-r regioselectivity wit, & the bromoiodothiophenes 308292 and 309324 [Eq.(318)]. At-60" both 308 and 309 undergo transmetalation, …
Number of citations: 0 onlinelibrary.wiley.com
H Wynberg, H Van Driel, RM Kellogg… - Journal of the American …, 1967 - ACS Publications
Upon irradiation with ultraviolet light in benzene or ether solution 2-phenylthiophene rearranges smoothly and irreversibly to 3-phenylthiophene. The phenyl group remains attached to …
Number of citations: 89 pubs.acs.org

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